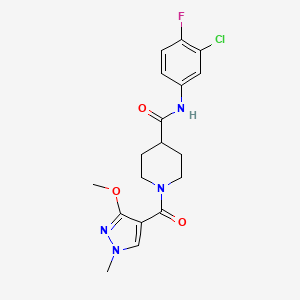

N-(3-chloro-4-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN4O3/c1-23-10-13(17(22-23)27-2)18(26)24-7-5-11(6-8-24)16(25)21-12-3-4-15(20)14(19)9-12/h3-4,9-11H,5-8H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGVBUHGEJBATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Chloro and Fluoro Substituents : These enhance the compound's reactivity and influence its interaction with biological targets.

- Piperidine Ring : A common motif in pharmacology, contributing to the compound's ability to cross biological membranes.

- Pyrazole Moiety : Associated with anti-inflammatory and analgesic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory cytokine production.

- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing neurotransmitter release and signaling pathways.

Biological Activity Data

Case Study 1: Anti-inflammatory Effects

In a study conducted on murine models, this compound was administered to assess its impact on inflammation. Results indicated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Analgesic Properties

Another research investigation focused on the analgesic properties of the compound. The study utilized a formalin-induced pain model where treated animals exhibited reduced pain scores compared to control groups, highlighting its efficacy as a pain management solution.

Case Study 3: Anticancer Activity

Research exploring the anticancer potential of the compound revealed that it induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death, which is crucial for cancer therapy.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Key Findings :

- The pyrazole moiety is often associated with anti-inflammatory and analgesic properties. Research indicates that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .

Targeted Drug Design

The compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug design.

Case Study Example :

In a study focusing on the synthesis of pyrazole derivatives, compounds similar to this compound demonstrated significant activity against cancer cell lines, suggesting that modifications to the pyrazole structure could enhance anticancer efficacy .

The compound has been evaluated for its biological activity, particularly in inhibiting specific enzymes involved in disease processes.

Research Insights :

Studies have shown that pyrazole derivatives can act as inhibitors of certain kinases, which are crucial in cancer progression. The ability of this compound to modulate kinase activity suggests its potential use in targeted cancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and similar pyrazole/piperidine derivatives:

Key Observations:

Core Structural Variations :

- The target compound features a piperidine-pyrazole hybrid , distinct from the pyrazole-carboxamide in or the triazolo-pyridazine in . Piperidine moieties often enhance blood-brain barrier penetration, while pyrazole groups are associated with receptor antagonism .

- The 3-methoxy-1-methylpyrazole substituent in the target compound may improve metabolic stability compared to the 3-pyridylmethyl group in , which could enhance solubility but increase susceptibility to oxidation.

Substituent Effects :

- The 3-chloro-4-fluorophenyl group in the target compound combines halogenated aromatic features. Fluorine often enhances bioavailability and target affinity compared to chlorine or methoxy groups seen in .

- The 2,4-dichlorophenyl group in contributes to high CB1 receptor potency (IC₅₀ = 0.139 nM), suggesting that halogen positioning critically impacts activity.

The absence of a pyridylmethyl or dichlorophenyl group in the target compound may shift its selectivity toward other targets, such as kinases or GPCRs.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including condensation, protection/deprotection strategies, and palladium-catalyzed cross-coupling. For example:

- Step 1 : Heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours forms a pyrazole intermediate, purified via liquid chromatography (29% yield) .

- Step 2 : Boc-protection using Boc₂O in DMF with Et₃N as a base achieves 88% yield .

- Step 3 : Pd₂(dba)₃/XPhos-catalyzed coupling with 3-chloro-4-fluoroaniline, followed by TFA-mediated deprotection, yields the final product (70% yield after HPLC purification) . Characterization relies on ¹H/¹³C NMR and LC-MS to confirm structural integrity and purity .

Q. Which spectroscopic and computational methods are essential for structural validation?

- Experimental : ¹H/¹³C NMR (e.g., chemical shifts for aromatic protons and carbonyl groups), high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- Computational : SMILES-based molecular modeling (e.g.,

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N) and PubChem-derived molecular formulas (C₁₆H₁₄FN₅O) aid in docking studies and physicochemical property prediction .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- DoE (Design of Experiments) : Systematically vary parameters like temperature (80–120°C), catalyst loading (2–5 mol% Pd₂(dba)₃), and solvent polarity (DMF vs. THF) .

- Catalyst Screening : Test alternatives to XPhos (e.g., SPhos or RuPhos) to enhance cross-coupling efficiency .

- Purification : Replace standard silica gel chromatography with preparative HPLC for higher purity, as demonstrated in analogous syntheses (e.g., 70% yield after HPLC) .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography (e.g., unit cell parameters: a = 13.286 Å, b = 9.1468 Å), and HRMS to confirm bond connectivity and stereochemistry .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility in the piperidine or pyrazole moieties .

Q. What methodologies predict the compound’s pharmacokinetics and target binding?

- In Silico Tools : SwissADME for bioavailability prediction (e.g., logP = 2.8, TPSA = 85 Ų) and molecular dynamics simulations to assess binding to targets like kinase or phosphatase domains .

- Metabolic Stability Assays : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

Q. How to design a structure-activity relationship (SAR) study for novel derivatives?

- Core Modifications : Replace the 3-methoxy group with electron-withdrawing substituents (e.g., CF₃) to enhance metabolic stability .

- Bioisosteric Replacement : Substitute the piperidine carboxamide with a morpholine ring and compare potency in enzymatic assays .

- In Vivo Validation : Use murine models to evaluate efficacy against disease-relevant targets (e.g., inflammation or oncology endpoints) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data between computational predictions and experimental results?

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol, and compare with predicted logS values (e.g., -3.5 vs. -2.1) .

- pH-Dependent Studies : Measure solubility at physiological pH (7.4) vs. acidic conditions (pH 2.0) to assess ionization effects .

Safety and Compliance

Q. What safety protocols are critical during large-scale synthesis?

- Hazard Mitigation : Use fume hoods for handling volatile reagents (e.g., TFA) and ensure waste disposal complies with GHS Class 8 (corrosive) guidelines .

- Thermal Monitoring : Employ reaction calorimetry to detect exothermic events during Boc deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.